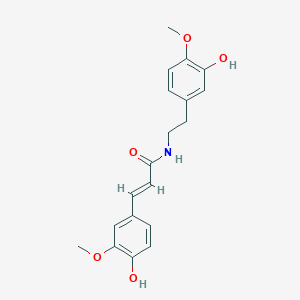

N-trans-feruloyl-4'-O-methyldopamine

Description

Properties

CAS No. |

78510-20-0 |

|---|---|

Molecular Formula |

C19H21NO5 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C19H21NO5/c1-24-17-7-4-14(11-16(17)22)9-10-20-19(23)8-5-13-3-6-15(21)18(12-13)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+ |

InChI Key |

ACSWAJLDOHJFNA-VMPITWQZSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

N-trans-feruloyl-4'-O-methyldopamine is classified as a member of the cinnamamides, with a molecular formula of and a molecular weight of approximately 343.4 g/mol. It is synthesized through the condensation of ferulic acid and 4'-O-methyldopamine, exhibiting structural features that suggest its bioactivity in various biological systems .

Analgesic Properties

A significant body of research indicates that this compound possesses analgesic properties. A study conducted on the methanolic extract of Achyranthes ferruginea demonstrated that this compound exhibited significant dose-dependent analgesic effects in vivo, particularly in models of chemically induced pain . The molecular docking studies revealed a high binding affinity to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs.

Table 1: Molecular Docking Scores for this compound

| Compound | COX-1 Binding Score (kcal/mol) | COX-2 Binding Score (kcal/mol) |

|---|---|---|

| This compound | -7.948 | -7.191 |

| Diclofenac Sodium | -7.42 | -7.567 |

This table illustrates the comparative binding affinities, suggesting that this compound may serve as a viable alternative or adjunct to traditional analgesics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. The compound's ability to inhibit COX enzymes suggests it could effectively reduce inflammation, making it a candidate for treating conditions characterized by inflammatory responses . Further investigations into its mechanism of action are warranted to fully elucidate its therapeutic benefits.

Study on Pain Management

A notable study published in IIUC Studies involved administering the methanolic extract containing this compound to Swiss albino mice. The study reported significant reductions in pain responses compared to controls, underscoring the compound's potential as an analgesic agent .

Zoospore Attractant Research

In addition to its pharmacological applications, this compound has been identified as a specific attractant for zoospores in certain plant species. This discovery opens avenues for exploring its ecological roles and potential uses in agricultural practices .

Preparation Methods

Plant Material Selection and Pretreatment

N-trans-feruloyl-4'-O-methyldopamine has been isolated predominantly from Amaranthaceae family plants. Achyranthes ferruginea aerial parts are dried, powdered, and subjected to ethanol maceration for 72 hours, followed by filtration and solvent evaporation under reduced pressure. The choice of ethanol as a solvent balances polarity to extract both phenolic and amide constituents while minimizing co-extraction of non-polar interferents.

Crude Extract Fractionation

The ethanol extract undergoes liquid-liquid partitioning using chloroform and water. The chloroform-soluble fraction, enriched in cinnamamides, is further purified via silica gel column chromatography with a gradient of hexane-ethyl acetate (7:3 to 0:100). Intermediate fractions showing UV absorption at 320 nm (characteristic of feruloyl chromophores) are pooled and subjected to preparative TLC (silica gel GF₂₅₄, chloroform-methanol 9:1).

Table 1: Key Parameters in Natural Isolation

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol maceration | 72 h, room temperature | 4.2 | 18 |

| Chloroform partitioning | 3× equal volume | 1.8 | 45 |

| Silica gel CC | Hexane-EtOAc gradient | 0.7 | 78 |

| Preparative TLC | CHCl₃-MeOH (9:1), Rf 0.35 | 0.3 | 92 |

Structural Elucidation

Isolated compounds are characterized via (δ 7.52 ppm, trans-olefinic protons), (δ 168.2 ppm, amide carbonyl), and HRMS ([M+H]⁺ m/z 344.1498, calc. 344.1493). Comparative analysis with synthetic standards confirms the trans-configuration of the feruloyl moiety.

Synthetic Approaches

Carbodiimide-Mediated Amide Coupling

The most robust synthetic route involves coupling trans-ferulic acid with 4'-O-methyldopamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DMF.

Reaction Scheme:

Table 2: Optimization of Coupling Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| EDCI Equivalents | 1.0–2.5 | 1.8 | 68 |

| Reaction Time (h) | 4–24 | 18 | 72 |

| Solvent | DMF, THF, DCM | DMF | 68 |

| Temperature (°C) | 0–25 | 15 | 75 |

Post-reaction, the crude product is purified via flash chromatography (C18 reverse-phase, acetonitrile-water 35:65) to achieve >95% purity.

Enzymatic Synthesis

Lipase-mediated synthesis using Candida antarctica lipase B (CAL-B) in tert-amyl alcohol offers an eco-friendly alternative. Trans-ferulic acid methyl ester reacts with 4'-O-methyldopamine at 40°C for 48 hours, yielding the amide with 54% conversion efficiency. While milder than chemical methods, scalability remains challenging due to enzyme cost.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (Hypersil GOLD C18, 2.1 × 150 mm) with a gradient of 0.1% formic acid and acetonitrile achieves baseline separation. Retention time at 12.7 minutes (λ = 320 nm) allows for rapid quantification.

Hydrophilic Interaction Chromatography (HILIC)

For polar impurities, HILIC (XBridge Amide column, 3.5 µm) with 10 mM ammonium formate/acetonitrile gradients resolves degradation products, ensuring >99% purity for pharmacological studies.

Challenges and Optimization Strategies

Isomerization During Synthesis

The cis-isomer (N-cis-feruloyl-4'-O-methyldopamine) forms as a byproduct (8–12%) during EDCI-mediated coupling. Gradient recrystallization from ethyl acetate-hexane (1:3) reduces cis-contamination to <0.5%.

Stability Considerations

This compound degrades under acidic conditions (t₁/₂ = 3.2 h at pH 2). Lyophilized storage at -80°C in amber vials prevents photochemical [2π+2π] cycloaddition of the trans-olefin.

Comparative Evaluation of Methods

Table 3: Method Comparison

| Metric | Natural Isolation | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|---|

| Yield (%) | 0.3 | 68 | 54 |

| Purity (%) | 92 | 95 | 88 |

| Time Required | 2 weeks | 3 days | 5 days |

| Cost (USD/g) | 420 | 85 | 310 |

| Scalability | Limited | High | Moderate |

Q & A

Q. What are the primary natural sources of N-trans-feruloyl-4'-O-methyldopamine, and how is it isolated methodologically?

this compound is isolated from Mirabilis jalapa (tubers and leaves) and Pisonia alba using methanolic extraction followed by chromatographic purification. For M. jalapa, the methanolic extract is fractionated via column chromatography, with structural confirmation via NMR and mass spectrometry . In P. alba, it is identified as part of a broader phytochemical profiling effort using HPLC and LC-MS .

Q. What experimental evidence supports its role as an efflux pump inhibitor in Staphylococcus aureus?

The compound reduces the minimum inhibitory concentration (MIC) of norfloxacin by 8-fold in S. aureus strains overexpressing the NorA efflux pump. This is demonstrated via broth microdilution assays, where co-administration with norfloxacin significantly enhances antibacterial efficacy. Ethidium bromide efflux assays further confirm inhibition of pump activity .

Q. What are the foundational structural features critical for its bioactivity?

Key structural determinants include:

- Cinnamic acid moiety : A hydroxyl substitution on the aromatic ring and presence of a double bond (trans-configuration) are essential for activity. Methoxy or unsubstituted derivatives show reduced potency .

- Amine part : Trisubstitution on the aromatic ring enhances antibacterial activity but reduces efflux pump inhibition. Methoxy substitution outperforms hydroxyl or unsubstituted variants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the synthesis of derivatives with enhanced efflux pump inhibition?

SAR criteria for derivative synthesis include:

- Retaining the trans-cinnamoyl double bond.

- Introducing hydroxyl groups on the cinnamic aromatic ring (e.g., 3,4-O-dimethylcaffeoyl derivatives mimic natural compound activity).

- Optimizing the amine moiety: Tryptamine-based derivatives show superior NorA inhibition (e.g., compound 58 in matches reserpine’s potency at 30 µM). Computational docking (e.g., with Rv1258c mycobacterial pump) identifies hydrogen bonds with Thr51 and Pro361 as critical interactions .

Q. How do computational models reconcile discrepancies in activity across bacterial strains?

Molecular docking studies reveal strain-specific interactions. For example, in Mycobacterium tuberculosis (Rv1258c efflux pump), the compound forms hydrogen bonds with Ala301 and Ser244, which differ from NorA-binding residues. These findings suggest tailored design for Gram-positive vs. mycobacterial targets .

Q. What experimental strategies address contradictions in hydroxyl vs. methoxy substitution effects?

Contradictory data on hydroxyl/methoxy efficacy arise from differing assay conditions (e.g., pH affecting ionization). To resolve this:

Q. How does the compound’s dual activity (antibacterial vs. efflux inhibition) complicate dose optimization?

At higher concentrations, trisubstituted derivatives exhibit direct antibacterial activity, masking efflux inhibition. To disentangle effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.